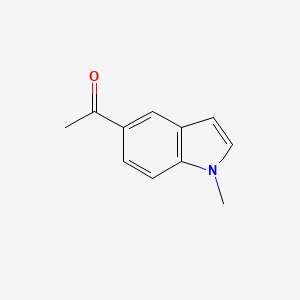

1-(1-Methyl-1H-indol-5-yl)ethanone

Descripción general

Descripción

1-(1-Methyl-1H-indol-5-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl group at the nitrogen atom and an ethanone group at the 5-position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-indol-5-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Methyl-1H-indol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitro-substituted indoles.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Recent studies have indicated that derivatives of 1-(1-Methyl-1H-indol-5-yl)ethanone exhibit significant anti-inflammatory and analgesic activities. A study synthesized several novel compounds based on this structure and evaluated their effects on the cyclooxygenase-2 (COX-2) enzyme, which is a target for nonsteroidal anti-inflammatory drugs (NSAIDs) . The results demonstrated that certain derivatives had potent COX-2 inhibitory effects, suggesting their potential use as new anti-inflammatory agents.

Table 1: Summary of Biological Activities of this compound Derivatives

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The synthesis process often involves condensation reactions with other aromatic compounds to yield derivatives with desired pharmacological properties .

Case Study: Synthesis Methodology

A notable case study detailed a synthetic route involving the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde with substituted anilines in the presence of glacial acetic acid. The resulting indole derivatives were characterized using IR, NMR, and mass spectroscopy techniques, confirming their structures and potential for further biological evaluation .

Computational Studies

Computational chemistry plays a crucial role in understanding the interactions between this compound derivatives and biological targets. Molecular docking studies have been employed to predict binding affinities and interactions with the COX-2 enzyme, providing insights into their mechanism of action . These studies are essential for optimizing lead compounds before proceeding to in vivo evaluations.

Table 2: Computational Study Insights

| Property | Findings |

|---|---|

| Binding Affinity | Comparable to standard NSAIDs |

| Molecular Docking | Revealed key interaction sites |

| Drug-likeness Scores | Within acceptable ranges for bioactivity |

Mecanismo De Acción

The mechanism of action of 1-(1-Methyl-1H-indol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

- 1-(1-Methyl-1H-indol-3-yl)ethanone

- 1-(1-Ethyl-1H-indol-3-yl)ethanone

- 1-(1-Methyl-1H-indol-2-yl)ethanone

Comparison: 1-(1-Methyl-1H-indol-5-yl)ethanone is unique due to the position of the ethanone group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 5-position substitution may confer distinct binding properties to enzymes or receptors compared to substitutions at the 2- or 3-positions.

Actividad Biológica

1-(1-Methyl-1H-indol-5-yl)ethanone, also known by its CAS number 61640-20-8, is an organic compound characterized by its indole structure with a methyl group and an ethanone functional group. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. The indole ring is a common structural motif found in various biologically active compounds, making this derivative of significant interest.

Chemical Structure and Properties

- Molecular Formula : C11H11NO

- Molecular Weight : 173.21 g/mol

-

Structural Representation :

The presence of the methyl group attached to the nitrogen of the indole ring and the ethanone group enhances its biological activity by modifying its interactions with biological targets.

Cancer Research

Research indicates that this compound exhibits notable effects on cellular processes, especially in cancer. Similar indole derivatives have shown potential as inhibitors of tubulin polymerization , which is crucial for cancer cell division and proliferation. Some studies have demonstrated antiproliferative activity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing anticancer agents.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | |

| HeLa (Cervical) | 12.5 | |

| A549 (Lung) | 10.3 |

The mechanism through which this compound exerts its biological effects includes:

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest.

- Interaction with Cytochrome P450 Enzymes : This compound has been identified as a substrate for specific cytochrome P450 enzymes, indicating potential metabolic pathways within biological systems.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. These compounds have been evaluated for their biological activities, providing insights into structure-activity relationships.

Table 2: Structural Similarities and Activities

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 1-(1-Methyl-1H-indazol-5-yl)ethanone | 1159511-24-6 | 0.87 | Anticancer activity |

| 1-(1-Methyl-1H-indazol-6-yl)ethanone | 202584-26-7 | 0.84 | Antioxidant properties |

| 1-Methyl-1H-indazole-5-carbaldehyde | 872607-89-1 | 0.93 | Neuroprotective effects |

What distinguishes this compound from these similar compounds is its unique orientation of substituents and the presence of the ethanone functional group at the fifth position on the indole ring, contributing to its distinct biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have explored the broader implications of indole derivatives, including:

Study on Anticholinesterase Activity

A related study synthesized various indole derivatives and assessed their acetylcholinesterase (AChE) inhibitory activity. One derivative exhibited an IC50 value of 29.46 µM , showing significant selectivity towards AChE over butyrylcholinesterase (BuChE), indicating potential applications in treating Alzheimer's disease .

Implications in Drug Development

The unique properties of this compound position it as a candidate for further development in pharmacology, particularly for conditions such as cancer and neurodegenerative diseases.

Propiedades

IUPAC Name |

1-(1-methylindol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQNYKROVSVLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485615 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61640-20-8 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.